molecular formula C15H18BrN3O3 B1674307 Gabazine CAS No. 104104-50-9

Gabazine

Cat. No.: B1674307
CAS No.: 104104-50-9
M. Wt: 368.23 g/mol
InChI Key: GFZHNFOGCMEYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SR 95531 hydrobromide involves the reaction of 6-imino-3-(4-methoxyphenyl)-1(6H)-pyridazinebutanoic acid with hydrobromic acid. The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and a controlled temperature environment to ensure the purity and yield of the final product .

Industrial Production Methods: : Industrial production of SR 95531 hydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, which is typically greater than 98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: : SR 95531 hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imino and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Introduction to Gabazine

This compound, also known as SR 95531, is a selective antagonist of the gamma-aminobutyric acid type A (GABAA_A) receptor. It is widely used in neuroscience research to study GABAergic neurotransmission and its implications in various physiological and pathological conditions. This article explores the applications of this compound in scientific research, emphasizing its role in understanding neuronal dynamics, synaptic inhibition, and potential therapeutic implications.

Neuroscience and Neuropharmacology

This compound is primarily utilized to investigate the function of GABAA_A receptors within various neural circuits. Its application provides insights into the mechanisms of synaptic inhibition and the modulation of neuronal excitability.

Case Study: Auditory Cortex Research

A study demonstrated that this compound application selectively blocked GABAA_A-mediated inhibition in primary auditory cortex neurons, allowing researchers to analyze the role of GABAergic signaling in auditory processing. The findings indicated that this compound's effects differed from those of bicuculline, another GABAA_A antagonist, highlighting its utility in dissecting complex neural interactions .

Astrocyte-Neuron Interactions

Recent research has explored this compound's impact on astrocyte-rich neuronal cultures, revealing that its stimulation enhances electrophysiological activity and alters cytokine secretion profiles. This suggests that astrocytes may play a regulatory role in modulating the effects of this compound on neuronal networks .

Pathophysiological Studies

This compound has been instrumental in studying various pathologies associated with altered GABAergic signaling, such as epilepsy and anxiety disorders.

Case Study: Epileptic Models

In animal models of epilepsy, this compound was used to block inhibitory currents, allowing researchers to investigate the balance between excitation and inhibition within cortical networks. The results emphasized the importance of GABAergic inhibition in preventing seizure activity .

Cardiovascular Research

This compound has applications beyond traditional neuroscience, including cardiovascular studies where it helps elucidate the role of GABAergic signaling in autonomic control.

Case Study: Cardiac Vagal Neurons

Research involving cardiac vagal neurons demonstrated that this compound effectively blocked GABAergic inhibitory postsynaptic currents without altering resting membrane potential or firing frequency. This indicates its potential for understanding autonomic regulation .

Drug Interaction Studies

This compound's interactions with anesthetic agents have been studied to understand their combined effects on GABAA_A receptor function.

Case Study: Anesthetic Modulation

Studies have shown that this compound can modulate the effects of anesthetics like propofol by influencing upper airway muscle tone and respiratory stability during anesthesia . This highlights its relevance in clinical settings where anesthetic management is critical.

Summary Table of this compound Applications

Application AreaKey Findings/ImpactReference
NeuroscienceBlocks GABAA_A inhibition; aids in auditory processing studies
Astrocyte InteractionEnhances neuronal activity; alters cytokine profiles
Pathophysiological StudiesInvestigates seizure dynamics through inhibition modulation
Cardiovascular ResearchClarifies autonomic control mechanisms
Drug Interaction StudiesModulates anesthetic effects on respiratory stability

Mechanism of Action

SR 95531 hydrobromide exerts its effects by selectively binding to the GABA A receptor and competitively inhibiting the binding of gamma-aminobutyric acid (GABA). This inhibition prevents the opening of chloride ion channels, thereby reducing the inhibitory effects of GABA on neuronal activity. The compound also acts as an allosteric inhibitor, further modulating the receptor’s function .

Biological Activity

Gabazine, also known as SR-95531, is a selective antagonist of the GABAA_A receptor, primarily used in research to elucidate the role of GABAergic inhibition in various physiological and pathological processes. This article provides an in-depth examination of this compound's biological activity, including its mechanisms of action, effects on neuronal excitability, and implications for neurophysiology and pharmacology.

This compound functions by competitively inhibiting the GABAA_A receptor, which is pivotal in mediating inhibitory neurotransmission in the central nervous system. By blocking the binding of GABA, this compound increases neuronal excitability and alters synaptic transmission.

  • Binding Affinity : this compound has been shown to bind to the orthosteric site of the GABAA_A receptor, leading to a reduction in GABA-mediated currents. The IC50_{50} for this compound is approximately 0.2 µM for currents elicited by 3 µM GABA .

Effects on Neuronal Activity

This compound's application has revealed significant insights into its effects on neuronal activity:

  • Increased Neuronal Responsiveness : In studies involving rat primary hippocampal neurons, this compound treatment resulted in a marked increase in neuronal activity, enhancing the firing rate and promoting oscillatory calcium signals . This effect underscores its role in modulating synaptic plasticity and potentially influencing learning and memory processes.
  • Case Study : In an experiment conducted on cat primary visual cortex (V1), local iontophoresis of this compound increased neuronal responsiveness by up to 300%, although it slightly decreased selectivity for stimulus orientation . This suggests that while this compound enhances overall excitability, it may disrupt fine-tuned sensory processing.

Impact on Neurotransmitter Systems

This compound's influence extends beyond simple inhibition of GABAA_A receptors:

  • Interaction with Other Receptors : this compound has been shown to exhibit allosteric interactions with other compounds affecting GABAA_A receptor function. For instance, it partially blocks currents elicited by neurosteroids and barbiturates, indicating its multifaceted role in modulating inhibitory signaling .
  • Neuroprotective Pathways : Research indicates that this compound can influence neuroprotective gene expression pathways. For example, its application was associated with increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective markers in hippocampal neurons .

Tables Summarizing Key Findings

StudySubjectKey Findings
Rat Hippocampal NeuronsThis compound increased neuronal activity and oscillatory Ca2+^{2+} signals; inhibited AβO-induced disruptions in gene expression.
Cat Visual CortexIncreased responsiveness by up to 300%; slight decrease in stimulus selectivity.
Various Receptor InteractionsThis compound exhibited partial inhibition of currents from various agonists; IC50_{50} around 0.2 µM for GABA.

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm Gabazine's selectivity for GABAA receptors over other ionotropic receptors?

To validate selectivity, researchers employ competitive binding assays with radiolabeled ligands for GABAA, AMPA, and NMDA receptors. Electrophysiological recordings in transfected cell lines or brain slices can isolate receptor-specific currents, with control experiments using selective antagonists (e.g., NBQX for AMPA receptors). For example, tethered this compound DART (Drug Affinity Responsive Target Stability) demonstrated no cross-reactivity with AMPA/NMDA receptors in dopamine neurons, as shown via voltage-clamp recordings and pacemaker property analyses .

Q. How can this compound's antagonistic efficacy be quantified in vivo?

Efficacy is measured using electrophysiological metrics such as %PSI (percentage of interspike intervals exceeding twice the median interval), which reflects GABAA-mediated pauses in neuronal firing. In vivo studies in transgenic mice (+HTP models) combine head-fixed electrophysiology with localized drug infusion, followed by sliding-window statistical analysis (e.g., permutation tests) to compare pre- and post-gabazine DART effects .

Q. What are the critical controls required when testing this compound's effects on synaptic transmission?

Essential controls include:

  • Ambient drug controls : Using ddHTP (dead HTP) mice to rule out non-specific effects of this compound DART.
  • Receptor specificity controls : Testing for off-target effects on intrinsic neuronal properties (e.g., action potential waveforms) and other receptor subtypes.
  • Vehicle controls : Accounting for solvent interactions .

Q. How do researchers ensure reproducibility of this compound studies across different neuronal preparations?

Q. What criteria define a "saturating dose" of this compound in receptor antagonism studies?

A saturating dose is determined via dose-response curves, where increasing concentrations yield no further reduction in synaptic currents. For this compound DART, saturation is confirmed when tethered drug application achieves >90% blockade of GABAA-mediated IPSCs (inhibitory postsynaptic currents) without altering baseline firing rates .

Advanced Research Questions

Q. How should researchers design experiments to isolate this compound's effects on tonic versus phasic GABAergic signaling?

Use tethered pharmacology (e.g., DART) to restrict this compound to specific neuronal populations. Combine this with selective GABA uptake inhibitors (e.g., NO-711) to enhance tonic currents, and employ low-noise voltage-clamp recordings to differentiate tonic (extrasynaptic) and phasic (synaptic) currents. Refer to Extended Data Fig. 2 in Burwell et al. (2024) for pause metric validation .

Q. What methodological adjustments resolve discrepancies in this compound's effects across species or experimental models?

For cross-model inconsistencies (e.g., mammalian vs. piscine systems), compare receptor subunit composition (e.g., α1 vs. α5 subunits in GABAA receptors) and environmental factors (e.g., pH in aquatic studies). In fish exposed to high CO2, this compound's reversal of Cl⁻/HCO₃⁻ currents may require adjusted dosages due to altered ion gradients .

Q. How can advanced statistical methods improve the interpretation of this compound's impact on neuronal dynamics?

Sliding-window permutation tests (non-parametric) are robust for time-series electrophysiology data. For multivariate analysis (e.g., burst vs. pause metrics), principal component analysis (PCA) or machine learning classifiers can disentangle this compound-specific effects from background variability, as demonstrated in VTA dopamine neuron studies .

Q. What strategies validate the absence of off-target effects in this compound-based chemogenetic tools?

Validate specificity via:

  • Co-expression controls : Ensure HTP (HaloTag-TMP-permease) systems do not interfere with endogenous proteins.
  • Cross-reactivity screens : Test this compound DART against unrelated GPCRs or ion channels using HEK293 assays.
  • Behavioral null tests : Confirm no effect in ddHTP controls during in vivo paradigms .

Q. How should contradictory findings about this compound's role in neuropsychiatric models be addressed?

Contradictions (e.g., this compound exacerbating vs. ameliorating anxiety phenotypes) require meta-analyses of experimental variables:

  • Dosage : Sub-saturating vs. saturating concentrations.
  • Administration route : Systemic vs. localized (e.g., VTA infusion).
  • Temporal factors : Acute vs. chronic exposure.
    Reconcile findings by replicating studies under harmonized protocols and publishing negative results in supplementary materials .

Q. Data Presentation and Analysis Guidelines

  • Raw Data : Include large datasets (e.g., interspike intervals) in appendices, with processed data (e.g., %PSI) in the main text .
  • Uncertainty Quantification : Report SEM (standard error of the mean) for electrophysiological metrics and instrument-derived errors (e.g., pipette resistance variance) .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including compound characterization and statistical code availability .

Properties

IUPAC Name

4-[6-amino-3-(4-methoxyphenyl)pyridazin-1-ium-1-yl]butanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3.BrH/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20;/h4-9,16H,2-3,10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZHNFOGCMEYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=N[N+](=C(C=C2)N)CCCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104104-50-9
Record name Gabazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104104-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabazine
Reactant of Route 2
Gabazine
Reactant of Route 3
Gabazine
Reactant of Route 4
Reactant of Route 4
Gabazine
Reactant of Route 5
Gabazine
Reactant of Route 6
Gabazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.